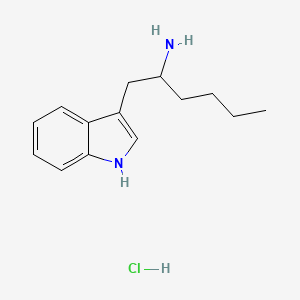

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride

Description

BenchChem offers high-quality 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1H-indol-3-yl)hexan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLLTEJFAUBMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CNC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Aminohexyl)indole Hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-aminohexyl)indole hydrochloride, a derivative of the indole scaffold. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from closely related and well-studied 3-(aminoalkyl)indoles to project its chemical properties, outline plausible synthetic routes, and discuss potential pharmacological activities. This guide is intended to serve as a foundational resource for researchers interested in the exploration of novel indole derivatives for therapeutic development. We will delve into established synthetic methodologies for analogous compounds, propose robust analytical techniques for characterization, and explore the potential biological significance based on the structure-activity relationships of similar molecules.

Introduction: The Indole Nucleus and its Therapeutic Potential

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] From the essential amino acid tryptophan to potent pharmaceuticals, indole derivatives have demonstrated significant effects on the central nervous system, inflammatory pathways, and cell proliferation.[2] The substitution pattern on the indole ring profoundly influences the pharmacological profile. Specifically, the presence of an aminoalkyl chain at the C3 position is a common feature in many neuroactive compounds, including serotonin and tryptamine.[3]

This guide focuses on the hexyl derivative, 3-(2-aminohexyl)indole hydrochloride. While specific data for this compound is scarce, by examining its shorter-chain analogue, 3-(2-aminoethyl)indole (tryptamine)[4][5], and general principles of indole chemistry, we can construct a detailed projection of its properties and potential. The extension of the alkyl chain from ethyl to hexyl is anticipated to significantly impact lipophilicity, which in turn could influence its pharmacokinetic profile and interaction with biological targets.

Projected Physicochemical Properties

Based on the known properties of similar indole alkaloids, a table of projected physicochemical properties for 3-(2-aminohexyl)indole hydrochloride is presented below. These values are estimations derived from structure-activity relationships and should be confirmed experimentally.

| Property | Projected Value | Rationale |

| Molecular Formula | C₁₄H₂₁ClN₂ | Based on the chemical structure. |

| Molecular Weight | 252.78 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for hydrochloride salts of amines. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form increases aqueous solubility. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Similar to other amine hydrochlorides. |

| pKa | Estimated around 10-11 for the primary amine. | Typical for primary alkylamines. |

Synthesis of 3-(2-Aminohexyl)indole Hydrochloride: A Strategic Approach

Several established synthetic routes for 3-substituted indoles can be adapted for the synthesis of 3-(2-aminohexyl)indole.[6] A common and effective strategy involves the introduction of a nitroalkyl chain at the C3 position of the indole, followed by reduction of the nitro group to the corresponding amine.[3]

Proposed Synthetic Pathway

A plausible and scalable two-step synthesis is outlined below. This approach leverages the well-established Henry reaction (nitroaldol condensation) followed by a robust reduction.

Caption: Proposed synthetic workflow for 3-(2-aminohexyl)indole hydrochloride.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(6-Nitrohex-1-en-1-yl)indole

-

Reaction Setup: To a stirred solution of indole (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) at room temperature, add a solution of 6-nitrohexanal (1.1 equivalents) and a catalytic amount of a base (e.g., sodium hydroxide).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (indole) is consumed.

-

Dehydration: Upon completion, acidify the reaction mixture (e.g., with dilute HCl) to facilitate the dehydration of the intermediate alcohol to the nitroalkene.

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-(6-Nitrohex-1-en-1-yl)indole to 3-(2-Aminohexyl)indole

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 4-5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitroalkene: Cool the suspension to 0 °C and slowly add a solution of the 3-(6-nitrohex-1-en-1-yl)indole (1 equivalent) in anhydrous THF.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and then reflux for several hours. Monitor by TLC. After completion, carefully quench the reaction at 0 °C by the sequential addition of water and a sodium hydroxide solution.

-

Work-up and Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified 3-(2-aminohexyl)indole free base in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or methanol).

-

Precipitation: Add a solution of hydrochloric acid in ether or methanol dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.

Analytical Characterization

A comprehensive analytical approach is crucial for the structural elucidation and purity assessment of the synthesized 3-(2-aminohexyl)indole hydrochloride. A combination of chromatographic and spectroscopic techniques is recommended.[7][8][9][10][11]

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic signals for the indole ring protons and carbons, as well as the hexyl chain. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₁₄H₂₀N₂) and characteristic fragmentation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[9] | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic N-H stretching of the indole and the amine, and C-H stretching of the alkyl chain. |

| Elemental Analysis | Confirmation of the elemental composition. | The experimentally determined percentages of C, H, N, and Cl should match the theoretical values. |

Illustrative Analytical Workflow

Caption: A typical analytical workflow for the characterization of a novel compound.

Potential Pharmacological Profile and Therapeutic Applications

The pharmacological activity of 3-(aminoalkyl)indoles is diverse and highly dependent on the nature of the substituents.[12][13][14] By analogy to other compounds in this class, 3-(2-aminohexyl)indole could exhibit activity at various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Central Nervous System (CNS) Activity: Many 3-(aminoalkyl)indoles interact with serotonin (5-HT) receptors. The increased lipophilicity of the hexyl chain compared to an ethyl chain may enhance blood-brain barrier penetration, potentially leading to more pronounced CNS effects.

-

Anti-inflammatory Properties: Some 3-alkylated indoles have demonstrated anti-inflammatory activity.[12] This compound could potentially modulate inflammatory pathways such as NF-κB.

-

Antinociceptive Effects: Certain (aminoalkyl)indoles have shown antinociceptive (pain-relieving) properties.[13]

Further research is required to elucidate the specific biological targets and therapeutic potential of 3-(2-aminohexyl)indole hydrochloride. Initial screening should focus on a panel of CNS receptors and inflammatory assays.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of 3-(2-aminohexyl)indole hydrochloride. By leveraging established synthetic methodologies and analytical techniques for related indole alkaloids, a clear path for the synthesis and characterization of this novel compound has been outlined. The potential for interesting pharmacological activity, driven by the unique lipophilic character of the hexyl side chain, makes this molecule a compelling target for further investigation in drug discovery programs. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo pharmacological evaluation to uncover its therapeutic potential.

References

-

National Institute of Standards and Technology. (n.d.). 3-(2-Aminoethyl)indole hydrochloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

- Lakshmipriya, M., Kokilambigai, S., & Kumar, S. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 63-74.

- Verpoorte, R., & van der Heijden, R. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. In Advances in Botanical Research (Vol. 68, pp. 233-267). Elsevier.

- Hong, B., Li, W., Song, A., & Zhao, C. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.

- Hong, B., Li, W. J., Song, A. H., & Zhao, C. J. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.

- Carbone, A., et al. (2020). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Future Medicinal Chemistry, 12(2), 125-139.

- Bell, M. R., et al. (1991). Antinociceptive (Aminoalkyl)indoles. Journal of Medicinal Chemistry, 34(3), 1099-1110.

- Google Patents. (1987). EP0233413A2 - 3-(2-Aminoethyl)indole and -indoline derivatives, processes for their preparation and pharmaceutical compositions containing them.

- Willoughby, C. A., et al. (2002). Combinatorial synthesis of 3-(amidoalkyl) and 3-(aminoalkyl)-2-arylindole derivatives: discovery of potent ligands for a variety of G-protein coupled receptors. Bioorganic & Medicinal Chemistry Letters, 12(1), 93-96.

-

Cheméo. (n.d.). Chemical Properties of 3-(2-Aminoethyl)indole hydrochloride (CAS 343-94-2). Retrieved February 15, 2026, from [Link]

- Lancianesi, S., Palmieri, A., & Petrini, M. (2014). Synthetic approaches to 3-(2-nitroalkyl) indoles and their use to access tryptamines and related bioactive compounds. Chemical Reviews, 114(14), 7108-7149.

-

PubChem. (n.d.). 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. Retrieved February 15, 2026, from [Link]

- Google Patents. (2011). CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.

- Inamullah, et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1315, 138387.

- Pritchard, R. G., et al. (1996). 3-Hexanoyl-1-tosylindole. A Highly Stereospecific Preparation of 3-Alkyl-Substituted Indoles.

- Reddy, T. J., et al. (2009). Synthesis of 3-arylindole derivatives from nitroalkane precursors. New Journal of Chemistry, 33(7), 1461-1464.

- Al-Mokhtar, M. A., et al. (2025).

- Sharma, V., Kumar, P., & Pathak, D. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1335-1343.

- Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.

-

Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[4][7]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033-7036.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-(2-Aminoethyl)indole hydrochloride [webbook.nist.gov]

- 5. 3-(2-Aminoethyl)indole hydrochloride (CAS 343-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. academic.oup.com [academic.oup.com]

- 10. scispace.com [scispace.com]

- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 12. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. future4200.com [future4200.com]

- 14. Combinatorial synthesis of 3-(amidoalkyl) and 3-(aminoalkyl)-2-arylindole derivatives: discovery of potent ligands for a variety of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comparative Solubility Analysis of 1-(1H-Indol-3-yl)hexan-2-amine HCl in DMSO and Water

**Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of 1-(1H-Indol-3-yl)hexan-2-amine HCl. We explore the fundamental physicochemical principles governing its solubility in two critical solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and water, a polar protic solvent. This note includes step-by-step protocols for preparing stock solutions and determining both kinetic and thermodynamic equilibrium solubility, alongside expert insights into data interpretation and troubleshooting common challenges.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone physicochemical property that dictates the developability of a potential therapeutic agent. Poor solubility can cripple a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to low bioavailability and therapeutic failure. 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a molecule of interest featuring a bulky, nonpolar indole ring and hexyl chain, combined with a polar primary amine functional group. The conversion of the amine to a hydrochloride salt is a common pharmaceutical strategy aimed at enhancing aqueous solubility.[1][2]

This application note provides a comprehensive analysis of the solubility of this compound in DMSO, the universal solvent for compound library storage and high-throughput screening, and in water, the biological medium.[3][4] Understanding the behavior of this molecule in both solvents is essential for designing robust in vitro and in vivo experiments.

Scientific Principles: A Tale of Two Solvents

The Analyte: 1-(1H-Indol-3-yl)hexan-2-amine HCl

The solubility of this molecule is a direct consequence of its amphipathic nature.

-

Nonpolar Moieties: The indole ring and the C6 alkyl chain are hydrophobic. These large, nonpolar regions favor interactions with organic solvents through van der Waals forces and hydrophobic interactions.

-

Polar/Ionic Moiety: The primary amine is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This ionic center is hydrophilic and capable of strong ion-dipole interactions with polar solvents, particularly water.[5][6]

The balance between these opposing characteristics dictates the compound's overall solubility in a given medium.

The Solvents: DMSO vs. Water

-

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is an exceptionally powerful solvent.[7] Its large dipole moment allows it to effectively solvate the cationic ammonium group, while its methyl groups can interact favorably with the nonpolar regions of the analyte. Its ability to dissolve a vast range of both polar and nonpolar compounds makes it the gold standard for preparing concentrated stock solutions in drug discovery.[8][9]

-

Water: As a polar protic solvent, water's primary solvating power for this molecule comes from its ability to form a hydration shell around the ammonium and chloride ions. However, the large hydrophobic portion of the molecule disrupts water's hydrogen-bonding network, leading to an entropically unfavorable state and thus limiting its overall aqueous solubility.

The conversion to the hydrochloride salt is what makes aqueous solubility feasible at all. The free base form of the amine would be practically insoluble in water.[1]

Key Factors Influencing Aqueous Solubility

Unlike in DMSO, the solubility of an amine salt in an aqueous medium is not a fixed value but is highly dependent on environmental conditions:

-

pH: The pH of the aqueous medium is paramount. In acidic to neutral solutions, the equilibrium favors the protonated, more soluble ammonium salt. In basic conditions (pH > pKa of the amine), the compound will deprotonate to its free base form, which is significantly less soluble and will likely precipitate.[10]

-

Common Ion Effect: The presence of a high concentration of chloride ions (e.g., in concentrated saline buffers) can shift the dissolution equilibrium to the left (Le Châtelier's principle), potentially reducing the solubility of the hydrochloride salt.[10][11]

Experimental Protocols and Methodologies

The following protocols provide a framework for the empirical determination of solubility. It is crucial to validate these methods for each specific compound and experimental context.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the standard method for creating a primary stock solution for screening and serial dilutions.

Rationale: DMSO is used to create a concentrated, homogenous solution that can be accurately dispensed and diluted into various aqueous buffers for biological assays.[4]

Step-by-Step Procedure:

-

Calculation: Determine the mass of 1-(1H-Indol-3-yl)hexan-2-amine HCl required to achieve the desired concentration (e.g., 50 mM). Use the compound's molecular weight for this calculation.[12][13]

-

Weighing: Accurately weigh the calculated mass of the compound using an analytical balance. Transfer the solid to an appropriate, chemically resistant vial (e.g., glass or polypropylene).

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Verification: If complete dissolution is not achieved, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be applied, but must be done with caution to avoid compound degradation.

-

Inspection: Visually inspect the solution against a light source to ensure no solid particulates remain. The final solution should be clear and homogenous.

-

Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture to maintain stability.

Protocol 2: Determination of Thermodynamic Equilibrium Solubility

This "shake-flask" method is the gold standard for determining the intrinsic solubility of a compound at equilibrium.[14]

Rationale: This method ensures that the solvent is fully saturated with the compound, providing a true measure of its maximum solubility under specific conditions (e.g., a defined buffer and temperature).

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 1-(1H-Indol-3-yl)hexan-2-amine HCl to a known volume of the target solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Remove the vial and allow it to stand undisturbed for at least one hour. Subsequently, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes or filter the suspension through a low-binding 0.22 µm syringe filter to separate the saturated supernatant from the undissolved solid.

-

Quantification: Carefully collect an aliquot of the clear supernatant. Prepare a series of dilutions and analyze the concentration using a validated, calibrated analytical method such as HPLC-UV or LC-MS.

-

Calculation: The determined concentration represents the thermodynamic equilibrium solubility of the compound in that specific medium.

Data Summary and Interpretation

The solubility of 1-(1H-Indol-3-yl)hexan-2-amine HCl is best understood through direct comparison.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁ClN₂ | (Calculated) |

| Molecular Weight | 252.79 g/mol | (Calculated) |

| Predicted pKa | ~9.5 - 10.5 | (Estimated for primary amine) |

| Predicted LogP | ~3.5 - 4.5 (for free base) | (Estimated) |

Table 2: Expected Comparative Solubility Data

| Solvent | Solubility Type | Method | Expected Solubility Range | Notes |

|---|---|---|---|---|

| DMSO | Equilibrium | Shake-Flask | >100 mg/mL (>395 mM) | Excellent solubility, ideal for stock solutions.[7] |

| Water (pH 7.4 Buffer) | Thermodynamic | Shake-Flask | 50 - 500 µg/mL (0.2 - 2.0 mM) | Moderate solubility, sufficient for many assays but requires careful preparation. |

| Water (pH 7.4 Buffer) | Kinetic | Turbidimetry | 20 - 100 µg/mL (0.08 - 0.4 mM) | Lower than thermodynamic; reflects precipitation risk when diluting from DMSO stock. |

Interpretation:

-

High DMSO Solubility: As expected, the compound is freely soluble in DMSO, confirming its utility as a primary solvent for creating concentrated stock solutions.

-

Moderate but Critical Aqueous Solubility: The aqueous solubility, while orders of magnitude lower than in DMSO, is significantly enhanced by the hydrochloride salt formation. Without it, aqueous solubility would be negligible. The expected range of 50-500 µg/mL is often a workable window for many cell-based and biochemical assays.

-

Kinetic vs. Thermodynamic Solubility: The kinetic solubility is typically lower than the thermodynamic value. This is a critical piece of information, as it represents the concentration at which the compound may begin to precipitate when a DMSO stock is rapidly diluted into an aqueous buffer—a common procedure in automated screening.

Caption: Solvation Principles for the Analyte.

Field Insights and Troubleshooting

-

The "Crash Out" Phenomenon: When diluting a concentrated DMSO stock into an aqueous buffer, the compound can rapidly precipitate or "crash out" if its kinetic solubility limit is exceeded.

-

Mitigation: Prepare intermediate dilutions in a mixed solvent system (e.g., DMSO/water) or dilute into buffer containing a solubilizing agent like BSA or cyclodextrin if the assay allows. Always add the DMSO stock to the aqueous buffer (not vice-versa) with vigorous mixing.

-

-

pH Drift: Using unbuffered deionized water can lead to inconsistent results. The dissolution of the acidic salt can lower the pH, which in turn affects solubility. Always use a well-defined buffer system appropriate for the downstream application.

-

Compound Stability: While warming can aid dissolution, be aware of the potential for thermal degradation. Always perform a stability check (e.g., via HPLC) if heating is used as part of the solubilization process.

Conclusion

1-(1H-Indol-3-yl)hexan-2-amine HCl demonstrates a classic solubility profile for an amphipathic amine salt. It exhibits excellent solubility in DMSO, making it an ideal solvent for preparing high-concentration stock solutions for compound management and screening. Its aqueous solubility is limited but made viable by the hydrochloride salt form. This solubility is highly sensitive to pH and the method of preparation (kinetic vs. thermodynamic conditions). Researchers must empirically determine the relevant solubility limits within their specific experimental buffers and protocols to ensure accurate and reproducible results.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

-

Cappelli, A., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved February 15, 2026, from [Link]

-

Pharmagrade. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 15, 2026, from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

-

Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved February 15, 2026, from [Link]

-

Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved February 15, 2026, from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 15, 2026, from [Link]

-

Lab Hacks. (2021). Lab Skills: Preparing Stock Solutions. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1H-indazol-3-amine. Retrieved February 15, 2026, from [Link]

-

University of Wisconsin-Madison Chemistry Department. (2023). Preparation of Standard HCl Solution. Retrieved February 15, 2026, from [Link]

-

ReAgent. (2024). How To Make A Standard Solution. Retrieved February 15, 2026, from [Link]

-

Sanghvi, T., & Yalkowsky, S. H. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved February 15, 2026, from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved February 15, 2026, from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved February 15, 2026, from [Link]

-

Bouyahya, A., et al. (2023). Physicochemical characterization... [Journal name not fully specified]. Retrieved February 15, 2026, from [Link]

-

Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved February 15, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

-

Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Retrieved February 15, 2026, from [Link]

-

US Environmental Protection Agency. (n.d.). 1H-Indole-3-propanoic acid Properties. Retrieved February 15, 2026, from [Link]

-

Ates, A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(4), 3373–3381. Retrieved February 15, 2026, from [Link]

-

Miyazaki, S., et al. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 71(5), 592–594. Retrieved February 15, 2026, from [Link]

-

University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved February 15, 2026, from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2017). How to solubilize highly polar compound having solubility only in DMSO?. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US6515141B1 - Process for the preparation of indole derivatives or salts thereof.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 5. Isolation (Recovery) [chem.ualberta.ca]

- 6. quora.com [quora.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery | MDPI [mdpi.com]

- 9. reachever.com [reachever.com]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Recommended Handling, Storage, and Stability Assessment of Indole-3-hexan-2-amine

Abstract and Introduction

Indole-3-hexan-2-amine is a synthetic compound featuring an indole nucleus and a secondary amine side chain. Its structural similarity to known bioactive molecules, such as tryptamine derivatives and other indole alkaloids, suggests its potential utility in drug discovery and neuroscience research as a modulator of various biological pathways.[1][2] The integrity of such research compounds is paramount for generating reliable and reproducible experimental data. The presence of both an electron-rich indole ring and a secondary amine makes indole-3-hexan-2-amine susceptible to environmental factors, potentially leading to degradation over time.[3][4]

This document provides a comprehensive guide based on established principles for handling and storing structurally related air-sensitive and hygroscopic compounds.[5][6] We present detailed protocols for handling, recommended storage conditions to maximize shelf-life, and a robust methodology for performing stability assessments. These guidelines are designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and purity of indole-3-hexan-2-amine.

Compound Properties and Structural Considerations

The stability of indole-3-hexan-2-amine is dictated by its two primary functional groups: the indole ring and the secondary amine.

-

Indole Nucleus: The indole ring is an aromatic heterocyclic system with high electron density, particularly at the C3 position.[4][7] This makes it susceptible to oxidation and electrophilic attack. Exposure to light and air can lead to the formation of colored oxidation products, a common degradation pathway for indole-containing compounds.[8][9]

-

Secondary Amine: The secondary amine group is basic and nucleophilic.[10][11] The lone pair of electrons on the nitrogen atom can react with atmospheric carbon dioxide to form carbamates and can be readily protonated by acids.[12] Amines are also known to be hygroscopic, readily absorbing moisture from the air, which can affect their physical state and reactivity.[6]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂ | Calculated |

| Molecular Weight | 216.32 g/mol | Calculated |

| Appearance | Assumed to be an off-white to beige solid | Inferred from similar compounds like 2-(1H-Indole-3-yl)-cyclohexaneamine.[2] |

| Key Functional Groups | Indole, Secondary Amine | Chemical Structure |

| Potential Hazards | Air & Light Sensitive, Hygroscopic | Based on general properties of indoles and amines.[6][8][13] |

Safety and Handling Protocols

Given the potential for indole-3-hexan-2-amine to be biologically active and its sensitivity to environmental conditions, cautious handling is imperative.

Personal Protective Equipment (PPE)

Always use the following PPE when handling the compound, whether in solid or solution form:

-

Eye Protection: Wear chemical safety goggles or a face shield.[14]

-

Hand Protection: Use nitrile or other chemically resistant gloves.[15]

-

Protective Clothing: A standard laboratory coat is required.[15]

Engineering Controls

To minimize exposure and prevent degradation, all handling of the solid compound and its solutions should be performed within a certified chemical fume hood.[16] For applications requiring the highest purity and exclusion of atmospheric components, the use of an inert atmosphere glovebox is strongly recommended.[5][17]

Protocol for Weighing and Aliquoting

This protocol is designed to minimize exposure to air and moisture.

-

Preparation: Allow the sealed container of indole-3-hexan-2-amine to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere (Recommended): If available, transfer the required amount of compound in a glovebox or under a gentle stream of an inert gas like argon or nitrogen.[18]

-

Standard Procedure (In Fume Hood): a. Perform the weighing process quickly and efficiently to minimize air exposure. b. Use a clean, dry spatula and weighing vessel. c. Immediately after dispensing the desired amount, securely reseal the main container, preferably flushing the headspace with an inert gas before sealing.

-

Cleanup: Clean any spills immediately. Decontaminate surfaces and equipment according to your institution's safety guidelines.

Storage Conditions for Optimal Stability

Improper storage is a primary cause of compound degradation. The following conditions are recommended to preserve the integrity of indole-3-hexan-2-amine.

| Parameter | Condition | Rationale |

| Temperature | Long-Term: ≤ -20°C Short-Term: 2-8°C | Low temperatures slow down the rate of chemical degradation reactions.[6] A supplier of a similar compound recommends 0-8°C.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the indole ring and reaction of the amine with atmospheric O₂, CO₂, and moisture.[5][17] |

| Light | Protect from light (Store in amber vials or wrap in aluminum foil) | The indole ring can be susceptible to photodegradation.[8][17] |

| Container | Tightly sealed amber glass vials with PTFE-lined caps. | Glass is an inert material, and amber color protects from light.[6] PTFE-lined caps provide an excellent seal against moisture and air ingress. |

| Form | Solid (preferred for long-term storage) | Storing the compound as a solid minimizes degradation pathways that are accelerated in solution, such as hydrolysis or solvent-mediated reactions. |

| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and acid chlorides.[19][20] | The amine is basic and will react exothermically with acids. The indole ring is electron-rich and can be aggressively oxidized. |

Stability Assessment Protocols

Verifying the stability of indole-3-hexan-2-amine under specific experimental conditions is crucial. A forced degradation study can identify potential liabilities and inform handling procedures.

Potential Degradation Pathways

The compound's structure suggests several potential routes of degradation that could impact its purity and activity.

Caption: Potential degradation pathways for indole-3-hexan-2-amine.

Experimental Workflow: Forced Degradation Study

This workflow outlines the steps to systematically test the stability of the compound under various stress conditions. This approach helps in identifying liabilities and establishing appropriate handling and storage protocols.

Caption: Workflow for a forced degradation and stability assessment study.

Protocol: Stability Analysis using HPLC-UV

High-Performance Liquid Chromatography with UV detection is a reliable method for assessing the purity of indole-3-hexan-2-amine and quantifying its degradation over time.[21][22]

-

Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of indole-3-hexan-2-amine in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Stress Sample Preparation:

-

For each stress condition (acid, base, oxidative), mix the stock solution with the stressor solution in a 1:1 ratio.

-

For thermal and photolytic studies, place aliquots of the stock solution under the respective stress conditions.

-

Maintain a control sample of the stock solution at room temperature, protected from light.

-

-

Time Points: Collect aliquots from each sample at specified time points (e.g., 0, 4, 8, 24, and 48 hours). If the reaction is rapid, neutralize the acid/base samples before analysis.

-

HPLC Analysis: Analyze all samples using a validated HPLC-UV method. The indole ring has a strong UV chromophore, typically with maximum absorbance around 280 nm.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A decrease in the main peak area with the appearance of new peaks indicates degradation.

Table 3: Representative HPLC-UV Method Parameters These parameters serve as a starting point and should be optimized for your specific instrumentation and compound.

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 280 nm |

| Injection Vol. | 10 µL |

For definitive identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, as it provides molecular weight and structural information.[23][24]

References

-

Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. Available at: [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

-

Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]

-

Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

-

IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Available at: [Link]

-

ACS Publications. (2023). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Available at: [Link]

-

Cubework. Amine Compounds Warehouse Storage. Available at: [Link]

-

PubMed. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Available at: [Link]

-

Loba Chemie. KOVAC'S INDOLE REAGENT Safety Data Sheet. Available at: [Link]

-

Epoplex. Safety Data Sheet - Prepared in Accordance with HCS 29 CFR 1910.1200. Available at: [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

-

University of Southern California EHS. Chemical Segregation and Storage. Available at: [Link]

-

NIH National Library of Medicine. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]

-

CK-12 Foundation. Chemical Properties of Amines. Available at: [Link]

-

University of Kentucky UKnowledge. (2018). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available at: [Link]

-

Lumen Learning. Properties of amines | Organic Chemistry II. Available at: [Link]

-

Wikipedia. 4-(2-Aminopropyl)indole. Available at: [Link]

-

Chemistry LibreTexts. Basic Properties of Amines. Available at: [Link]

-

Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link]

-

University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

-

Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available at: [Link]

-

ESPCI Paris. Characterization of the degradation products of amines used for post combustion CO2 capture. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

-

NIH National Library of Medicine. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uknowledge.uky.edu [uknowledge.uky.edu]

- 13. cubework.com [cubework.com]

- 14. echemi.com [echemi.com]

- 15. isotope.com [isotope.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. ossila.com [ossila.com]

- 18. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 19. epoplex.com [epoplex.com]

- 20. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]

- 21. benchchem.com [benchchem.com]

- 22. Making sure you're not a bot! [helda.helsinki.fi]

- 23. jfda-online.com [jfda-online.com]

- 24. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]

Troubleshooting & Optimization

solubility issues with long-chain alpha-alkyltryptamines in aqueous buffer

Introduction

Welcome to the technical support guide for researchers working with long-chain alpha-alkyltryptamines. This document is designed to provide expert guidance and practical troubleshooting for the significant solubility challenges posed by this class of compounds in aqueous buffers.

The unique structure of long-chain α-alkyltryptamines—comprising a polar tryptamine head, a bulky α-alkyl group, and a long, hydrophobic N-alkyl chain—confers a highly amphiphilic and lipophilic character. This leads to extremely low aqueous solubility, presenting a major hurdle for in vitro and in vivo experimentation. This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of these complex molecules.

Q1: What makes long-chain α-alkyltryptamines so difficult to dissolve in aqueous buffers?

A1: The poor solubility is a direct consequence of their molecular structure. Three key features contribute to this issue:

-

The Long N-Alkyl Chain: This is the primary driver of hydrophobicity. As the length of the alkyl chain increases, the molecule's lipophilicity (tendency to dissolve in fats and oils) rises dramatically, leading to a strong aversion to the aqueous environment (the hydrophobic effect).[1][2]

-

The α-Alkyl Group: Substitution at the alpha position of the ethylamine side chain adds steric bulk and increases the nonpolar surface area, further reducing water solubility.

-

The Tryptamine Core: While the amine group is ionizable, the indole ring system is large and relatively nonpolar. At physiological pH (around 7.4), the amine group (with a typical pKa between 9-10.5) will be protonated, which helps with solubility. However, the overwhelming hydrophobicity of the long alkyl chain often negates this benefit, leading to aggregation and precipitation.

Q2: My compound precipitates when I dilute my DMSO stock into my cell culture media or PBS. Why does this happen and what can I do?

A2: This is a classic problem known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but not in the final aqueous buffer. When you add the concentrated stock to the buffer, the DMSO is diluted, and the buffer can no longer keep the highly hydrophobic tryptamine derivative in solution.

Immediate Troubleshooting Steps:

-

Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound.

-

Reduce the Stock Concentration: Making a less concentrated stock solution in DMSO can sometimes help. When a smaller volume of a more dilute stock is added, the localized concentration at the point of mixing is lower, which can prevent immediate precipitation.[3]

-

Optimize the Dilution Method: Instead of pipetting the stock directly into the bulk buffer, try adding the stock solution to the side of the tube and then gently vortexing or swirling to mix. This promotes more rapid and uniform dispersion.

For more robust solutions, you will need to employ one of the formulation strategies detailed in the Troubleshooting Guide below.

Q3: What are the key physicochemical parameters I should be aware of for my compound?

A3: Understanding these parameters is crucial for designing a successful formulation strategy.[4]

-

LogP (or LogD at a specific pH): This value represents the lipophilicity of the compound. A high LogP (typically >3) indicates poor aqueous solubility. Long-chain tryptamines will have very high LogP values.

-

pKa: This is the acid dissociation constant of the primary or secondary amine on the ethylamine side chain. It tells you the pH at which 50% of the molecules are ionized. Knowing the pKa is essential for any strategy involving pH modification. Tryptamines are basic, so they become more soluble at a pH below their pKa.[5]

-

Aqueous Solubility: This is the thermodynamic saturation solubility of the compound in a specific buffer. It's often very low (in the µg/mL or ng/mL range) for these compounds.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides practical, step-by-step solutions to common solubility problems.

Issue 1: Compound is insoluble in standard buffers (PBS, TRIS) for in vitro assays.

Solution A: Using Co-solvents

Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[6][7][8]

Protocol 1: Co-Solvent Stock Preparation

-

Select a Co-solvent: Common choices include DMSO, ethanol, and PEG 400. For cell-based assays, ensure the final concentration of the co-solvent is below its cytotoxic threshold (typically <0.5% for DMSO).[3]

-

Prepare a High-Concentration Stock: Dissolve the long-chain α-alkyltryptamine in 100% of the chosen co-solvent to create a concentrated stock (e.g., 10-50 mM). Gentle warming or sonication may be required.

-

Perform Serial Dilutions: Create intermediate dilutions of the stock solution in the same co-solvent.

-

Final Dilution: Add a small volume of the appropriate co-solvent dilution to your aqueous buffer to reach the final desired concentration. Ensure the final co-solvent concentration remains low and consistent across all experimental conditions, including vehicle controls.

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable "micro-environment" for the hydrophobic alkyl chain and reducing the energy penalty of solvation.[8]

Solution B: Using Surfactants to Form Micelles

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate your compound, rendering it soluble in the bulk aqueous phase.[9][10][11]

Protocol 2: Solubilization with Surfactants

-

Select a Surfactant: For biological applications, non-ionic surfactants are preferred due to lower toxicity. Common choices include Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Kolliphor® EL (formerly Cremophor® EL).

-

Prepare Surfactant-Containing Buffer: Prepare your experimental buffer (e.g., PBS) containing the surfactant at a concentration well above its CMC. (See Table 1).

-

Prepare Compound Stock: Dissolve the tryptamine derivative in a small amount of a volatile organic solvent like ethanol or methanol.

-

Create the Formulation: Add the ethanolic stock solution dropwise into the surfactant-containing buffer while vortexing vigorously.

-

Remove Organic Solvent: Use a rotary evaporator or a stream of nitrogen gas to gently remove the organic solvent. The solution should remain clear as the compound is now entrapped within the micelles.

-

Filter: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

Table 1: Properties of Common Non-Ionic Surfactants

| Surfactant | Typical CMC (in water) | Common Use Level | Notes |

| Tween® 80 | ~0.012 mM | 0.1% - 2% (v/v) | Widely used in pharmaceutical formulations; can sometimes interfere with cell membrane assays. |

| Tween® 20 | ~0.06 mM | 0.05% - 1% (v/v) | Generally milder than Tween® 80. |

| Kolliphor® EL | ~0.02% (w/v) | 0.5% - 5% (v/v) | Very effective solubilizer, but has known biological effects and potential for toxicity. |

Diagram 1: Micellar Solubilization

This diagram illustrates how surfactant molecules encapsulate a hydrophobic long-chain α-alkyltryptamine, enabling its dispersion in an aqueous solution.

Caption: Micelle encapsulating a hydrophobic drug molecule.

Solution C: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from water.[12][13][14]

Protocol 3: Cyclodextrin Inclusion Complex Formation

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used in pharmaceutical research.[13][15]

-

Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer to create a concentrated solution (e.g., 10-40% w/v).

-

Add the Compound: Add the powdered long-chain α-alkyltryptamine directly to the cyclodextrin solution.

-

Facilitate Complexation: Vigorously mix the solution. This can be done by stirring overnight at room temperature or by using sonication for 1-2 hours. The goal is to provide enough energy to drive the hydrophobic tryptamine into the cyclodextrin cavity.

-

Clarify the Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-complexed, insoluble material.

-

Quantify and Use: Carefully collect the supernatant. The concentration of the solubilized compound should be determined analytically (e.g., via HPLC-UV or LC-MS) before use in experiments.

Diagram 2: Cyclodextrin Inclusion Complex

This diagram shows a cutaway view of a cyclodextrin molecule forming a host-guest complex with a long-chain α-alkyltryptamine.

Caption: Host-guest inclusion complex of a drug and cyclodextrin.

Issue 2: Compound needs to be formulated for in vivo (animal) studies.

For in vivo applications, toxicity, biocompatibility, and pharmacokinetic behavior are paramount. Simple co-solvent systems are often unsuitable due to toxicity and rapid precipitation upon injection.

Solution D: Lipid-Based Formulations

Lipid-based formulations are advanced systems where the drug is dissolved or suspended in a mixture of lipids, surfactants, and co-solvents. These are excellent for oral and parenteral delivery of highly lipophilic drugs.[16][17]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like the gastrointestinal fluid).[18][19] This maintains the drug in a solubilized state, enhancing absorption.

-

Lipid Solutions/Suspensions: For parenteral routes, the compound can be dissolved in a biocompatible oil (e.g., sesame oil, medium-chain triglycerides) with co-surfactants.

Developing these formulations is complex and typically requires significant optimization of the excipient ratios. It is highly recommended to consult with a formulation specialist or a contract development and manufacturing organization (CDMO) with expertise in this area.[16]

Decision-Making Workflow

The following diagram provides a simplified decision tree for selecting an appropriate solubilization strategy based on your experimental needs.

Diagram 3: Solubilization Strategy Workflow

Caption: Decision tree for selecting a solubilization method.

References

-

Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

-

Grove, M., & Müllertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Shaikh, F., Ali, A., & Dua, K. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Retrieved from [Link]

-

Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

-

Grove, M., & Müllertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

-

Gohil, R. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Patel, V., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

-

Kumar, L., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

-

Wei, Z., et al. (2015). Strategies to improve micelle stability for drug delivery. Nano-Micro Letters. Retrieved from [Link]

-

Kumar, S., & Singh, A. (2018). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved from [Link]

-

Kurangi, B., Somnache, S., & Jangade, N. (2014). Micellar Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

-

Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Mazzotta, F., et al. (2023). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics. Retrieved from [Link]

-

Science.gov. (n.d.). micelle-forming polymeric surfactant: Topics by Science.gov. Retrieved from [Link]

-

Bluelight.org. (2021). Tryptamine solubility. Bluelight.org. Retrieved from [Link]

-

Chung, E., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

-

Graziano, G. (2018). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

-

ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tryptamine. PubChem. Retrieved from [Link]

-

Crini, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility, and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

-

Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

Prakasarao, S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. Retrieved from [Link]

-

Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

-

YouTube. (2024). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]

-

Gotvaldova, K., et al. (2023). Determination of tryptamine alkaloids and their stability in psychotropic mushrooms. Drug Testing and Analysis. Retrieved from [Link]

-

Gonzalez, D., et al. (2023). Membrane Permeation of Psychedelic Tryptamines by Dynamic Simulations. ACS Chemical Neuroscience. Retrieved from [Link]

-

Lee, Y.-J., et al. (2021). Effect of the Alkyl Chain Length on Assessment as Thermo-Responsive Draw Solutes for Forward Osmosis. Polymers. Retrieved from [Link]

-

Araujo, A. M., et al. (2015). The hallucinogenic world of tryptamines: an updated review. ResearchGate. Retrieved from [Link]

-

Araujo, A. M., et al. (2015). The hallucinogenic world of tryptamines: an updated review. Archives of Toxicology. Retrieved from [Link]

-

Blough, B. E., et al. (2014). Alpha-ethyltryptamines as dual dopamine-serotonin releasers. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Ghorbani-Choghamarani, A., & Shirvani, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Paul, A., et al. (2019). Protic Ionic Liquid Cation Alkyl Chain Length Effect on Lysozyme Structure. Molecules. Retrieved from [Link]

Sources

- 1. Effect of the Alkyl Chain Length on Assessment as Thermo-Responsive Draw Solutes for Forward Osmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Tryptamine - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. ijmsdr.org [ijmsdr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. leapchem.com [leapchem.com]

- 10. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpdft.com [rjpdft.com]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. aenova-group.com [aenova-group.com]

- 17. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]

- 18. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]

optimizing reduction conditions for nitroalkene intermediates

Ticket ID: NR-OPT-2026-X Subject: Optimization of Reduction Conditions for Nitroalkene Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The Nitroalkene Challenge

Welcome to the Nitroalkene Reduction Support Center. You are likely here because your reduction yield is low, your product is a "tar," or you isolated a ketone instead of an amine.

Nitroalkenes are "chemical chameleons." As electron-deficient Michael acceptors, they are prone to polymerization. During reduction, they pass through sensitive intermediates (nitronates, enamines, imines) that can diverge into four distinct product classes depending on subtle changes in pH, temperature, and hydride source.

This guide provides modular troubleshooting for the two most critical drug-development pathways:

-

Selective C=C Reduction (retaining the nitro group).

-

Full Reduction (to primary amines).

Quick Diagnostic: Select Your Issue

-

Issue A: "I need to reduce the double bond only (make a nitroalkane), but I'm getting amines or dimers."

[Go to Module 1] -

Issue B: "I need a primary amine (e.g., phenethylamine), but I'm getting low yields or aluminum emulsions."

[Go to Module 2] -

Issue C: "I isolated a ketone/aldehyde instead of my amine."

[Go to Module 3]

Module 1: Selective C=C Reduction (Target: Nitroalkanes)

The Goal: Reduce the alkene without touching the nitro group.

The Problem: Standard hydrides (

Recommended Protocol: Silica Gel-Supported Borohydride Reduction

This is the "Gold Standard" for bench-scale chemoselectivity. The silica gel activates the nitroalkene via hydrogen bonding and buffers the reaction mixture, preventing dimerization.

Protocol (Validatable System):

-

Ratio: 1 mmol Nitroalkene : 4 mmol

: 2 g Silica Gel (230-400 mesh). -

Solvent: 1:1 mixture of Chloroform (

) and Isopropanol (IPA). Note: THF/MeOH is an alternative but often less selective. -

Procedure:

-

Dissolve nitroalkene in solvent.

-

Add Silica Gel and stir for 5 minutes (Activation Phase).

-

Add

in portions over 10 minutes at 0°C. -

Stir at Room Temperature (RT) for 1-3 hours.

-

-

Quench: Filter off silica. Wash silica with

. Evaporate solvent.[1][2] -

Why this works: The silica surface adsorbs the nitronate intermediate, protecting it from further reduction to the amine.

Advanced Option: Organocatalytic Transfer Hydrogenation

For enantioselective reduction (creating a chiral center at the

-

Catalyst: Thiourea derivatives (Jacobsen-type).[3]

-

Mechanism: Hydrogen-bonding activation of the nitro group followed by hydride transfer from HEH.

-

Reference: List, B. et al. J. Am. Chem. Soc. 2007 (See Ref 1).[3]

Module 2: Full Reduction to Primary Amines

The Goal: Complete reduction of C=C and

Troubleshooting the LiAlH4 Workup (The "Fieser" Method)

If your yield is trapped in a grey sludge, you are likely quenching incorrectly.

The "n-n-3n" Rule:

For every n grams of

-

Add n mL of water (Slowly! Exotherm).

-

Add n mL of 15% NaOH (aq).

-

Add 3n mL of water.

-

Add MgSO4, stir for 15 mins, and filter. The precipitate should be white and sandy, not a gel.

Alternative: The "Green" Catalytic Route

If

-

System:

(50 psi), Pd/C (10% wt), in MeOH with HCl (2 equiv) . -

Critical Detail: The acid is required to protonate the primary amine as it forms, preventing it from reacting with the intermediate imine (which causes dimerization).

Module 3: The "Nef" Trap (Unwanted Ketones)

Symptom: You attempted to reduce a nitroalkene to an amine, but NMR shows a carbonyl signal (~1700 cm⁻¹ IR, ~200 ppm C13).

Root Cause: The Nef Reaction .[9][10][11]

During reduction, the nitroalkene forms a Nitronate Anion (

Visualizing the Pathway:

Figure 1: The bifurcation of nitroalkene reduction.[6] The "Nef Trap" occurs when the nitronate intermediate is exposed to strong acid hydrolysis instead of further reduction.

Solution: The Buffered Quench

To avoid the Nef product when targeting the amine:

-

Ensure complete reduction to the amine before quenching (monitor by TLC; the nitronate is often colored, the amine is not).

-

Use a basic or neutral quench (e.g., Rochelle's Salt) rather than direct HCl addition.

Summary of Experimental Conditions

| Target Product | Reagent System | Key Additive | Critical Parameter |

| Nitroalkane | Silica Gel | Solvent choice (CHCl3/IPA > THF/MeOH) | |

| Chiral Nitroalkane | Hantzsch Ester | Thiourea Catalyst | Enantioselectivity depends on catalyst structure |

| Primary Amine | None | Quench procedure (Fieser method) | |

| Primary Amine | HCl (aq) or HOAc | Acid prevents dimer formation |

References

-

Organocatalytic Transfer Hydrogenation: Martin, N. J. A., Ozores, L., & List, B. (2007).[3] Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976–8977. Link

-

Silica Gel/NaBH4 Protocol: Sinhababu, A. K., & Borchardt, R. T. (1983).[8] Silica gel-assisted reduction of nitrostyrenes to 2-aryl-1-nitroalkanes with sodium borohydride.[8] Tetrahedron Letters, 24(3), 227–230. Link

-

Biocatalytic Ene-Reductases: Toogood, H. S., & Scrutton, N. S. (2018). Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis.[12] ACS Catalysis, 8(5), 3532–3549. Link

-

Nef Reaction Mechanism: Ballini, R., & Petrini, M. (2004). The Nef Reaction: Mechanism and Applications. Tetrahedron, 60(6), 1017-1047. Link

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]

- 4. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Nef reaction - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

minimizing side products in Henry condensation of indole-3-carboxaldehyde

[1]

Status: Operational Topic: Minimizing Side Products & Optimizing Yield Ticket ID: IND-HENRY-001 Safety Warning: Nitromethane is a high-energy material and a suspected carcinogen. Indole derivatives are bioactive.[1][2][3][4] Perform all manipulations in a fume hood behind a blast shield.

Executive Summary

The Henry condensation (nitroaldol reaction) between indole-3-carboxaldehyde and nitromethane is the industry-standard route for synthesizing 3-(2-nitrovinyl)indole , a critical precursor for tryptamines (via reduction).[5]

While the reaction appears simple, it often fails due to two competing mechanisms:

-

Michael Addition (Dimerization): The electron-rich indole nucleus attacks the electron-deficient product, forming bis(indolyl) side products.

-

Equilibrium Stalling: The reaction generates water, which can reverse the condensation if not removed or sequestered.

This guide provides technical solutions to isolate the monomeric nitrovinyl product with >90% purity.

Part 1: Troubleshooting & FAQs

Issue 1: The "Bis-Indole" Dimer (Major Impurity)

User Report: "I see a spot on TLC that is much more polar than my product, and my yield is low. NMR shows a complex aliphatic region."

Root Cause: The product, 3-(2-nitrovinyl)indole, is a Michael acceptor (an electron-deficient alkene). The starting material, indole-3-carboxaldehyde, is an electron-rich nucleophile at the C3 position. If the concentration of starting material is too high relative to the solvent, unreacted indole attacks the product, forming a bis(indolyl) nitroalkane dimer .

Technical Solutions:

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | Use Nitromethane as Solvent (10-20 equivalents) | High dilution of the indole prevents intermolecular collisions between the product and unreacted starting material. |

| Catalyst | Ammonium Acetate (Mild) | Strong bases (OH-, alkoxides) deprotonate the indole N-H, making it more nucleophilic and accelerating dimer formation. Mild buffers avoid this. |

| Time | Stop at 95% Conversion | The rate of dimerization increases as the concentration of the product (Michael acceptor) peaks. Do not "cook" the reaction overnight if conversion is complete. |

Issue 2: Reaction Stalling (Incomplete Conversion)

User Report: "The reaction proceeds to 60% and then stops. Adding more catalyst doesn't help."

Root Cause:

The Henry reaction is reversible. The dehydration step (Alcohol

Technical Solutions:

-

Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel to sequester water.

-

Solvent Choice: If not using nitromethane as the solvent, use Acetic Acid . It acts as a solvent and catalyst, and the excess acid helps drive the dehydration step, pushing the equilibrium forward.

-

Temperature: Ensure the reaction is at a gentle reflux (approx. 100°C). Lower temperatures favor the intermediate alcohol (nitroaldol) rather than the desired alkene.

Issue 3: Product Instability & Polymerization

User Report: "My bright orange product turned into a dark brown tar during drying."

Root Cause: Nitroalkenes are reactive towards polymerization, especially in the presence of light, heat, or residual base.

Technical Solutions:

-

Acidic Workup: Ensure the final product is free of basic residues. Wash the precipitate with dilute acetic acid or cold water.

-

Avoid Silica Gel Chromatography: Silica is slightly acidic/active and can catalyze the decomposition of sensitive nitroalkenes. Recrystallization is superior for this substrate.

-

Storage: Store the solid in the dark at -20°C.

Part 2: Optimized Experimental Protocol

Method: Ammonium Acetate Mediated Condensation in Nitromethane Target Scale: 10 mmol (Adaptable)

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging:

-

Add Indole-3-carboxaldehyde (1.45 g, 10 mmol).

-

Add Ammonium Acetate (0.38 g, 5 mmol, 0.5 equiv). Note: High loading of catalyst is not required.

-

Add Nitromethane (10 mL, ~185 mmol). Functions as reagent and solvent.

-

-

Reaction:

-

Heat the mixture to 95–100°C (gentle reflux).

-

The solid aldehyde will dissolve, and the solution will turn yellow/orange.

-

Monitor: Check TLC every 30 minutes (Eluent: 30% EtOAc/Hexane). Product is a bright orange/red spot; Aldehyde is UV active but less colored.

-

-

Workup (The "Crash Out" Method):

-

Once TLC indicates consumption of aldehyde (usually 1–3 hours), remove heat.

-

Allow the solution to cool slowly to room temperature. The product, 3-(2-nitrovinyl)indole , typically crystallizes as bright orange needles.

-

Optional: If no precipitate forms, cool to 0°C and add 5 mL of cold isopropanol or water.

-

-

Filtration:

-

Filter the solids.

-

Wash with cold water (2 x 10 mL) to remove ammonium acetate.

-

Wash with cold ethanol (1 x 5 mL) to remove traces of unreacted aldehyde.

-

-

Drying: Vacuum dry at room temperature. Avoid oven drying.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the desired pathway versus the critical "Bis-Indole" side reaction.

Figure 1: Reaction pathway showing the reversible Henry condensation and the irreversible Michael addition side-path leading to dimer formation.

Part 4: Decision Tree for Optimization

Use this logic flow to correct active experiments.

Figure 2: Troubleshooting decision tree for real-time reaction monitoring.

References

-

Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes and 3-(2-Nitrovinyl)indoles. The Journal of Organic Chemistry, 18(1), 1–3.

-

Pedras, M. S. C., & Okinyo, D. P. O. (2008). Glucosinolate metabolism: synthesis of 3-(2-nitrovinyl)indole and 3-(2-nitroethyl)indole. Organic & Biomolecular Chemistry, 6, 51-54.[6]

- Pelletier, J. D., & Cava, M. P. (1987). Synthesis of Indoles. Synthesis, 1987(05), 474-477.

-

Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]